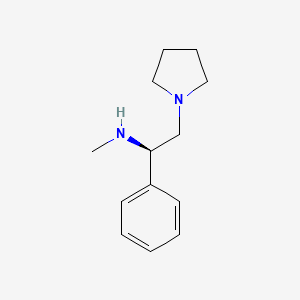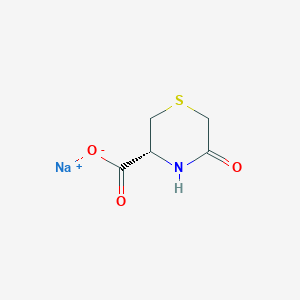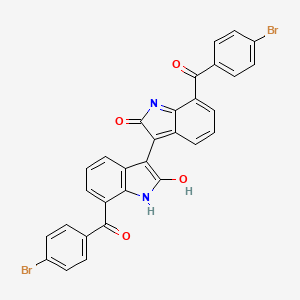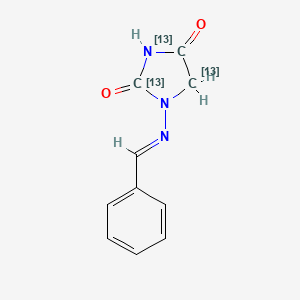
2,7-Dichlorofluorenyl Bromomethyl Ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichlorofluorenyl Bromomethyl Ketone is a chemical compound with the molecular formula C15H9BrCl2O and a molecular weight of 356.04 g/mol . It is known for its role as an intermediate in the preparation of antimalarial agents . The compound is characterized by the presence of two chlorine atoms and a bromomethyl ketone group attached to a fluorenyl ring structure.
Aplicaciones Científicas De Investigación
2,7-Dichlorofluorenyl Bromomethyl Ketone has several scientific research applications:
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone typically involves the bromination of 2,7-dichlorofluorene followed by the introduction of a ketone group. One common method includes the following steps:
Bromination: 2,7-Dichlorofluorene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichlorofluorenyl Bromomethyl Ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted fluorenyl derivatives.
Oxidation: Formation of fluorenyl carboxylic acids.
Reduction: Formation of fluorenyl alcohols.
Mecanismo De Acción
The mechanism of action of 2,7-Dichlorofluorenyl Bromomethyl Ketone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic residues in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of antimalarial agents, where the compound targets specific enzymes in the malaria parasite .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dichlorofluorene: Lacks the bromomethyl ketone group, making it less reactive in substitution reactions.
2,7-Dibromofluorene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
2,7-Dichlorofluorenone: Contains a ketone group but lacks the bromomethyl group, affecting its chemical behavior.
Uniqueness
2,7-Dichlorofluorenyl Bromomethyl Ketone is unique due to the presence of both chlorine and bromomethyl ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in the preparation of complex organic molecules .
Propiedades
Número CAS |
53221-22-0 |
|---|---|
Fórmula molecular |
C15H9BrCl2O |
Peso molecular |
356.0 g/mol |
Nombre IUPAC |
2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
InChI |
InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
Clave InChI |
DIAHHKVTQMIQJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |
SMILES canónico |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl |
Sinónimos |
2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone; Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









